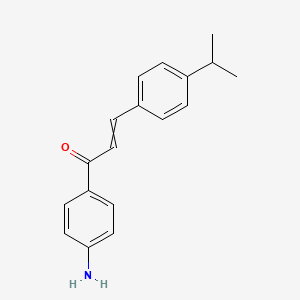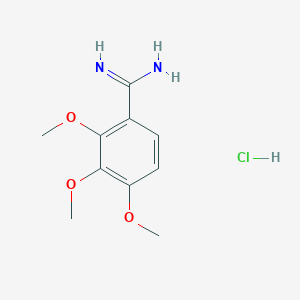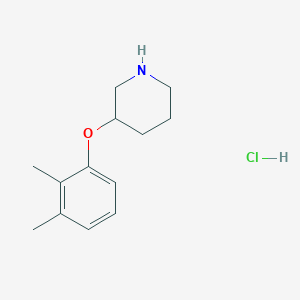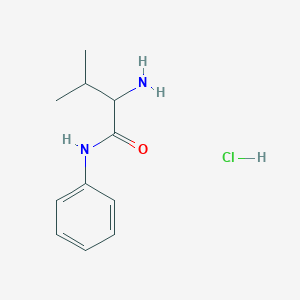![molecular formula C19H23BrClNO B1440787 2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219963-90-2](/img/structure/B1440787.png)
2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Übersicht
Beschreibung
“2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number 1219963-90-2 . It is used in various chemical reactions and has a molecular weight of 396.74900 .
Molecular Structure Analysis
The molecular formula of this compound is C19H23BrClNO . It consists of a biphenyl group, a bromine atom, a piperidine ring, and an ethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 396.74900 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Polymer Flooding in Heavy Oil Recovery
- Application Summary : The compound could potentially be used in the field of polymer flooding for heavy oil recovery . Polymer flooding is a method used to enhance oil recovery, and it’s particularly useful for heavy oil reservoirs where recoveries are often below 20% or even 10% .
- Methods of Application : The method involves adding polymers to water to lower the water-oil mobility, leading to better sweep efficiency . This change can help reach residual oil saturation in a shorter time .
- Results or Outcomes : In laboratory tests, polymer achieved tertiary recovery of more than 20% for heavy oil . A few field cases in China, Canada, Turkey, Suriname, and Oman have shown positive results .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound could potentially have pharmacological aspects . It could be synthesized via a palladium-catalyzed Suzuki cross-coupling reaction .
- Methods of Application : The method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
- Results or Outcomes : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities .
-
Scientific Field: Hydrogel Research
- Application Summary : The compound could potentially be used in the synthesis of hydrogels . Hydrogels are highly magnified, hydrophilic, and large polymeric networks, with a capacity to retain a huge amount of water inside their pores . They are used in tissue engineering due to their high biocompatibility with living tissues .
- Methods of Application : The method involves the synthesis of hydrogels using various polymers and crosslinking agents . The properties of the hydrogel can be controlled by varying the concentration, temperature, pH, etc. of the external stimuli environment .
- Results or Outcomes : Hydrogels have been used in a wide variety of applications including tissue engineering, drug delivery, diagnostics, imaging, and optics . They are also named as smart materials for their stimuli-responsive behavior like temperature, pressure, pH, electric and magnetic fields .
-
Scientific Field: Chemical Manufacturing
- Application Summary : The compound could potentially be used in the manufacturing of other chemicals . It could be a precursor or an intermediate in the synthesis of other compounds .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized .
- Results or Outcomes : The outcomes would vary based on the specific chemical reactions involved .
-
Scientific Field: Synthesis of Biphenyl Derivatives
- Application Summary : The compound could potentially be used in the synthesis of biphenyl derivatives . Biphenyl derivatives have a wide range of applications in various fields .
- Methods of Application : The method involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada .
- Results or Outcomes : The synthesized biphenyl derivatives have a wide range of biological and medicinal applications .
-
Scientific Field: Pyrazoline Research
- Application Summary : The compound could potentially be used in the synthesis of pyrazolines . Pyrazolines are electron-rich nitrogen carriers that combine exciting electronic properties with the potential for dynamic applications .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized .
- Results or Outcomes : Pyrazolines could provide a new range of applications that would revolutionize various fields .
Eigenschaften
IUPAC Name |
2-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-16-9-10-19(18(14-16)15-6-2-1-3-7-15)22-13-11-17-8-4-5-12-21-17;/h1-3,6-7,9-10,14,17,21H,4-5,8,11-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNCNGOUHDHJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride | |
CAS RN |
1219963-90-2 | |
| Record name | Piperidine, 2-[2-[(5-bromo[1,1′-biphenyl]-2-yl)oxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219963-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



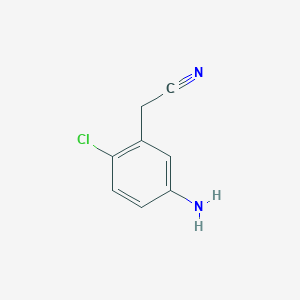
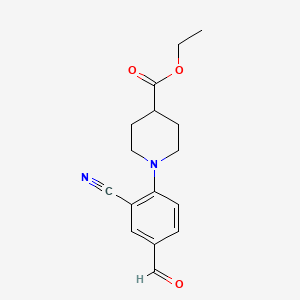

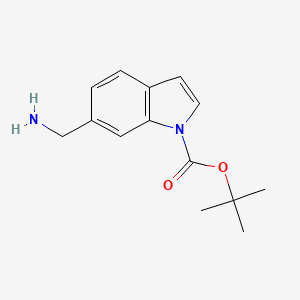

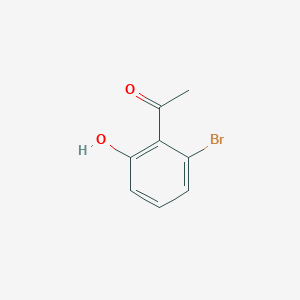
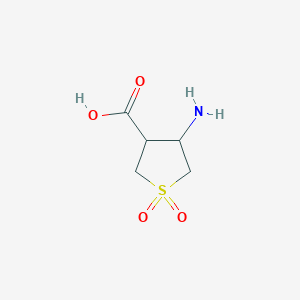
![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)
